molecular formula C20H21NO3 B12306654 2-([1,1'-Biphenyl]-2-ylmethyl)-1-acetylpyrrolidine-2-carboxylic acid

2-([1,1'-Biphenyl]-2-ylmethyl)-1-acetylpyrrolidine-2-carboxylic acid

Cat. No.: B12306654
M. Wt: 323.4 g/mol
InChI Key: ATGOHIQTTJHTSV-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-2-ylmethyl)-1-acetylpyrrolidine-2-carboxylic acid is an organic compound that features a biphenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-2-ylmethyl)-1-acetylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acids as reagents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis methods such as the Wurtz–Fittig reaction, Ullmann reaction, and other metal-catalyzed cross-coupling reactions. These methods are chosen for their efficiency and ability to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-2-ylmethyl)-1-acetylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-([1,1’-Biphenyl]-2-ylmethyl)-1-acetylpyrrolidine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-2-ylmethyl)-1-acetylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-([1,1’-Biphenyl]-2-ylmethyl)-1-acetylpyrrolidine-2-carboxylic acid include:

    Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

Uniqueness

What sets 2-([1,1’-Biphenyl]-2-ylmethyl)-1-acetylpyrrolidine-2-carboxylic acid apart is its unique combination of a biphenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in other similar compounds .

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

1-acetyl-2-[(2-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H21NO3/c1-15(22)21-13-7-12-20(21,19(23)24)14-17-10-5-6-11-18(17)16-8-3-2-4-9-16/h2-6,8-11H,7,12-14H2,1H3,(H,23,24)

InChI Key

ATGOHIQTTJHTSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1(CC2=CC=CC=C2C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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